molecular formula C14H10N2O2 B1517831 3-[(4-Cyanophenyl)amino]benzoic acid CAS No. 1098383-82-4

3-[(4-Cyanophenyl)amino]benzoic acid

Cat. No. B1517831
CAS RN: 1098383-82-4
M. Wt: 238.24 g/mol
InChI Key: LLUKARNPQUWMMB-UHFFFAOYSA-N
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Description

“3-[(4-Cyanophenyl)amino]benzoic acid” is a chemical compound with the CAS Number: 1098383-82-4 . It has a molecular weight of 238.25 and is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H10N2O2/c15-9-10-4-6-12(7-5-10)16-13-3-1-2-11(8-13)14(17)18/h1-8,16H,(H,17,18) . This indicates that the compound has a complex structure with multiple functional groups.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s important to note that benzoic acid derivatives can participate in a variety of chemical reactions, including those involving amino and carboxyl groups .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound has a molecular weight of 238.24 g/mol.

Scientific Research Applications

Microbial Biosynthesis

  • A study demonstrated the establishment of a microbial biosynthetic system for de novo production of 3-amino-benzoic acid (3AB) from glucose in Escherichia coli. This system utilized co-culture engineering to modularize the biosynthetic pathway, significantly improving 3AB production, which is a crucial building block for various biologically active compounds (Haoran Zhang & G. Stephanopoulos, 2016).

Natural Product Biosynthesis

  • The biosynthesis of 3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor for a wide range of natural products such as naphthalenic and benzenic ansamycins and mitomycins, has been reviewed, covering the molecular genetics, chemical, and biochemical perspectives of AHBA-derived natural products (Qianjin Kang, Yuemao Shen, & Linquan Bai, 2012).

Liquid Crystals

  • Research on a new family of four-ring bent-core nematic liquid crystals derived from 2-methyl 3-amino benzoic acid showed the synthesis and characterization of compounds with significant thermal behavior and phase characteristics, contributing to the understanding and development of liquid crystal technology (Venkatesh Gude et al., 2013).

Polybenzoxazine Materials

  • Phloretic acid, derived from benzoic acid, has been explored as a renewable building block for the enhancement of reactivity in the synthesis of benzoxazine materials, presenting a sustainable alternative to phenol for producing materials with suitable thermal and thermo-mechanical properties for various applications (Acerina Trejo-Machin et al., 2017).

Chemical Synthesis

  • The carbopalladation of nitriles, involving (2-Iodophenyl)acetonitrile and internal alkynes, has been used for synthesizing 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives, showcasing a method with high yields and good regioselectivity for producing these compounds (Qingping Tian, Alexandre A. Pletnev, & R. Larock, 2003).

Safety and Hazards

The safety data sheet for “3-[(4-Cyanophenyl)amino]benzoic acid” suggests that it should be handled with care. It is recommended to avoid ingestion, inhalation, and contact with skin or eyes .

properties

IUPAC Name

3-(4-cyanoanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-9-10-4-6-12(7-5-10)16-13-3-1-2-11(8-13)14(17)18/h1-8,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUKARNPQUWMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC=C(C=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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